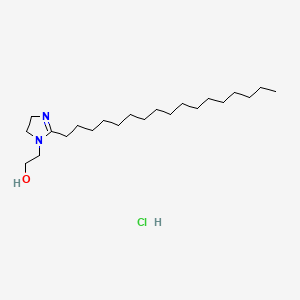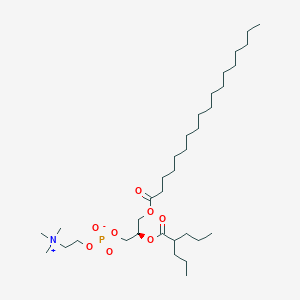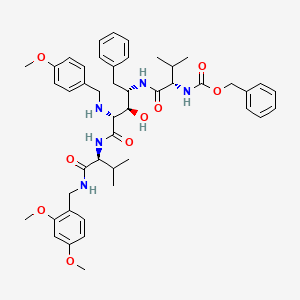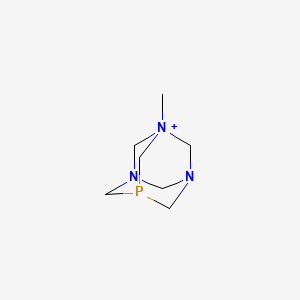
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is a heterocyclic compound that contains nitrogen and phosphorus atoms within its structure. This compound is known for its unique tricyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its versatile nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane can be synthesized through the reaction of 1,3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with different functional groups replacing the methyl group.
Aplicaciones Científicas De Investigación
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
1,3,5-Triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The parent compound without the methyl group.
1-Methyl-1,3,5-triaza-7-phosphaadamantan-1-ium iodide: A similar compound with a different counterion.
Uniqueness: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
53597-71-0 |
|---|---|
Fórmula molecular |
C7H15N3P+ |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
1-methyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H15N3P/c1-10-3-8-2-9(4-10)6-11(5-8)7-10/h2-7H2,1H3/q+1 |
Clave InChI |
QQPRAGOSBJBHPK-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CN3CN(C1)CP(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


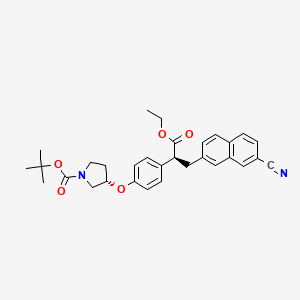
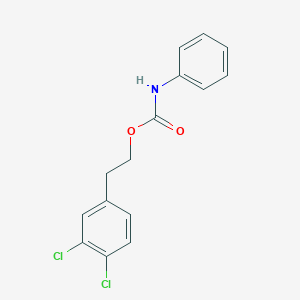
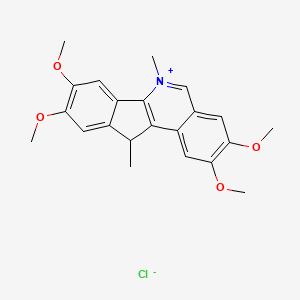
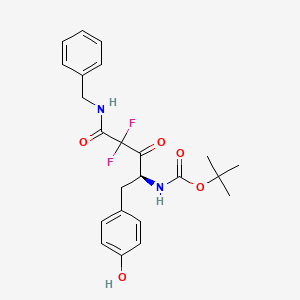

![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
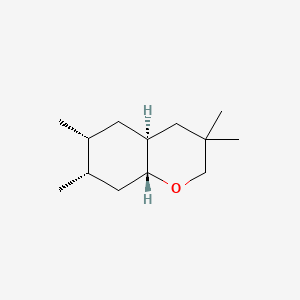
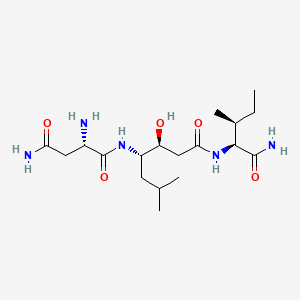
![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)

